TH-Z93

FPPS inhibition Lipophilicity Drug design

Choose TH-Z93 for its rationally designed lipophilic structure (clogP -1.3) and moderate FPPS potency (IC50 90 nM), which uniquely balance cellular permeability with systemic availability to induce antigen-specific antibody responses via GGPP depletion, not cholesterol lowering []. With >333-fold selectivity over GGPPS, it outperforms generic bisphosphonates like zoledronate and pamidronate, which are optimized for bone retention rather than immune activation []. Its synergistic action with simvastatin provides a defined model for combinatorial mevalonate pathway targeting [].

Molecular Formula C12H22N2O7P2
Molecular Weight 368.26 g/mol
Cat. No. B11927781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH-Z93
Molecular FormulaC12H22N2O7P2
Molecular Weight368.26 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC(=NC=C1)NC(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C12H22N2O7P2/c1-2-3-4-5-8-21-10-6-7-13-11(9-10)14-12(22(15,16)17)23(18,19)20/h6-7,9,12H,2-5,8H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20)
InChIKeyNXVHNJBPVOSZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TH-Z93: A Lipophilic FPPS Inhibitor for Immune Adjuvant and Oncology Research Applications


TH-Z93 is a rationally designed lipophilic bisphosphonate that acts as a potent inhibitor of farnesyl diphosphate synthase (FPPS; IC₅₀ = 90 nM) . The compound blocks the mevalonate pathway, thereby inhibiting post-translational protein geranylgeranylation and triggering robust immune responses . X‑ray crystallography (PDB: 5YGI) confirms that the hexyl side chain of TH‑Z93 binds within a hydrophobic cleft of FPPS, a feature that enhances its cellular uptake and distinguishes it from conventional bisphosphonates [1].

Why TH-Z93 Cannot Be Replaced by Generic Bisphosphonates or Mevalonate Pathway Inhibitors


Generic substitution is precluded by TH‑Z93's unique combination of moderate FPPS potency, enhanced lipophilicity (clogP −1.3), and the specific adjuvant mechanism that depends on GGPP depletion rather than cholesterol lowering [1]. Unlike first‑ and second‑generation bisphosphonates (e.g., zoledronate, pamidronate) that are optimized for bone retention, TH‑Z93 was designed to balance cellular permeability with systemic availability, enabling the induction of antigen‑specific antibody responses without the confounding skeletal effects of classical bisphosphonates [2]. The quantitative evidence below demonstrates that TH‑Z93 occupies a distinct functional niche that cannot be replicated by generic FPPS inhibitors, statins, or SQS inhibitors .

TH-Z93 Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparator Evidence


Enhanced Lipophilicity Drives Cellular Uptake: TH‑Z93 vs. Zoledronate

TH‑Z93 exhibits a calculated logP (clogP) of −1.3, whereas the clinical bisphosphonate zoledronate has a clogP of −3.8 [1]. This >2.5‑log‑unit difference translates into markedly improved cellular permeability, a prerequisite for TH‑Z93's adjuvant activity in non‑skeletal tissues. The hexyl side chain identified in the TH‑Z93‑FPPS co‑crystal structure (PDB: 5YGI) is responsible for this enhanced hydrophobicity [2].

FPPS inhibition Lipophilicity Drug design

Moderate FPPS Potency Balances Efficacy and Off‑Target Skeletal Effects

TH‑Z93 inhibits human FPPS with an IC₅₀ of 90 nM . In contrast, the potent bone‑targeting bisphosphonate zoledronic acid exhibits IC₅₀ values of 5–20 nM, while pamidronate shows IC₅₀ values of 0.20–0.85 µM . The intermediate potency of TH‑Z93 is deliberate; it avoids the extreme bone sequestration and osteoclast‑mediated effects of zoledronate while remaining sufficiently potent to block geranylgeranylation in immune cells [1].

FPPS inhibition IC₅₀ Selectivity

TH‑Z93 Induces Antigen‑Specific Antibody Titers Not Observed with Statins or SQS Inhibitors

In mice immunized with 100 µg OVA plus 100 µg TH‑Z93, a robust increase in OVA‑specific antibody titers was observed, a response not elicited by the SQS inhibitor BPH‑652 or by simvastatin alone [1]. The adjuvant effect of TH‑Z93 was completely abolished by co‑administration of GGPP, confirming that the mechanism is strictly dependent on the depletion of geranylgeranyl pyrophosphate .

Adjuvant Antibody response Vaccine

In Vivo Prophylactic Efficacy Against Influenza Challenge

TH‑Z93 (20 µg, i.p.) provided significant protection against mortality in a lethal influenza PR8 challenge model when co‑administered with 5 µg PR8 HA1 subunit [1]. In contrast, the clinical bisphosphonate zoledronate has not demonstrated comparable adjuvant activity in similar infectious challenge models, and its use is associated with bone‑specific adverse effects .

Influenza Prophylaxis Adjuvant

Distinct Target Profile: FPPS vs. GGPPS Selectivity

TH‑Z93 inhibits FPPS with an IC₅₀ of 90 nM but shows negligible activity against GGPPS (IC₅₀ > 30 µM), giving a >333‑fold selectivity window [1]. In contrast, the closely related analog TH‑Z145 is a selective GGPPS inhibitor (IC₅₀ = 210 nM) with minimal FPPS inhibition (>30 µM) . This clear functional divergence allows researchers to dissect the contributions of FPPS versus GGPPS inhibition in the mevalonate pathway.

Target selectivity FPPS GGPPS

Synergy with Simvastatin Enhances Adjuvant Activity

Co‑administration of TH‑Z93 with the HMG‑CoA reductase inhibitor simvastatin resulted in enhanced adjuvant responses compared to either agent alone [1]. This synergy is not observed with simvastatin plus SQS inhibitors (e.g., BPH‑652), underscoring that the combination of upstream and FPPS‑specific blockade uniquely amplifies the immunological output .

Drug combination Synergy Mevalonate pathway

TH‑Z93: Defined Research and Preclinical Application Scenarios Based on Quantitative Evidence


Vaccine Adjuvant Discovery and Mechanistic Studies of the Mevalonate Pathway

TH‑Z93 is the reference tool for inducing antigen‑specific antibody responses via FPPS inhibition and subsequent GGPP depletion [1]. Its well‑characterized selectivity for FPPS over GGPPS (>333‑fold) and the availability of the matched GGPPS‑selective analog TH‑Z145 enable precise dissection of the mevalonate pathway branches in immune cells [2].

In Vivo Prophylaxis and Cancer Immunotherapy Models

The compound's proven prophylactic effect in influenza challenge models and its ability to inhibit tumor growth and prolong survival in B16‑OVA xenograft models (20 µg, i.p.) support its use in preclinical studies of infectious disease prophylaxis and cancer immunotherapy combination strategies, particularly those involving anti‑PD‑1 antibodies [3].

Comparative Pharmacology of FPPS Inhibitors

TH‑Z93 serves as a critical comparator in studies aiming to differentiate the biological effects of FPPS inhibition from those of GGPPS inhibition, SQS inhibition, or HMG‑CoA reductase inhibition . Its moderate potency (IC₅₀ 90 nM) and enhanced lipophilicity (clogP −1.3) provide a unique profile relative to the extremely potent but bone‑retained zoledronate and the weaker pamidronate [4].

Drug Combination and Synergy Analysis

The synergistic interaction between TH‑Z93 and simvastatin offers a defined model system for studying the combinatorial targeting of the mevalonate pathway . This scenario is directly supported by quantitative in vivo data showing enhanced antibody responses with the combination relative to either single agent or other pathway inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH-Z93

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.